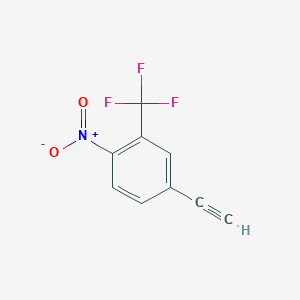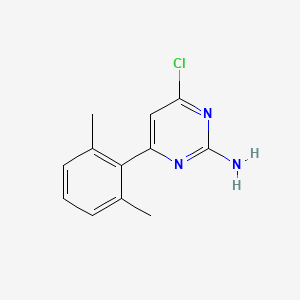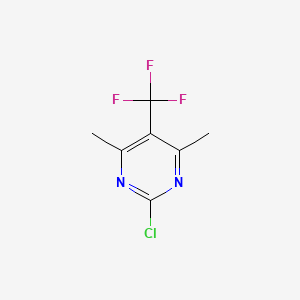
2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to the pyrimidine ring. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are widely recognized for their role in nucleic acids like DNA and RNA. The trifluoromethyl group in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine typically involves the chlorination of 4,6-dimethyl-5-(trifluoromethyl)pyrimidine. One common method includes the reaction of 4,6-dimethyl-5-(trifluoromethyl)pyrimidine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.
Major Products
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Suzuki-Miyaura Coupling:
Aplicaciones Científicas De Investigación
2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Biology: Investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target proteins, makes it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
Uniqueness
2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents also influences its biological activity, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C7H6ClF3N2 |
|---|---|
Peso molecular |
210.58 g/mol |
Nombre IUPAC |
2-chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H6ClF3N2/c1-3-5(7(9,10)11)4(2)13-6(8)12-3/h1-2H3 |
Clave InChI |
MBNCGEAWHOLCKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)Cl)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


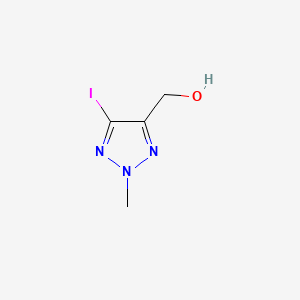
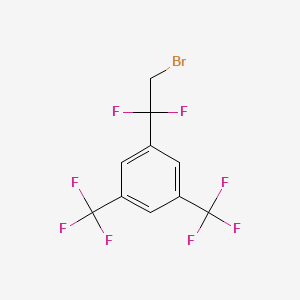
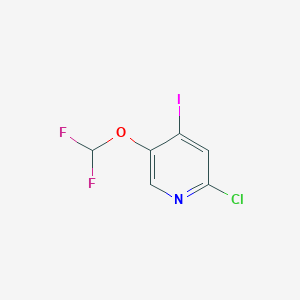
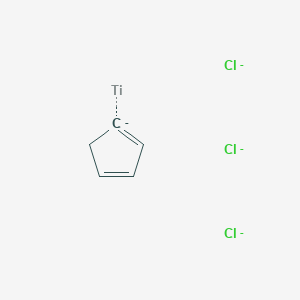

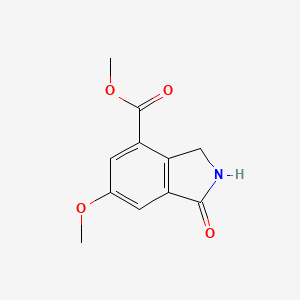
![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)

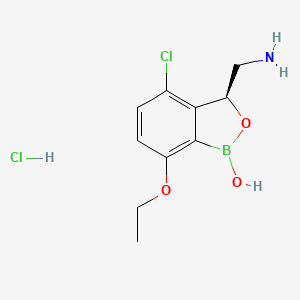
![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
